molecular formula C23H20ClN3O4S2 B2403135 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795085-06-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2403135
CAS No.: 1795085-06-1
M. Wt: 502
InChI Key: NCOZSGGVJLQFKG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S2 and its molecular weight is 502. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Bioavailability

A study conducted by Dong et al. (2016) explored the pharmacokinetics and disposition of PF-06282999, a thiouracil derivative closely related to the chemical . It was identified as an irreversible inactivator of myeloperoxidase, showing promise for cardiovascular diseases treatment. The research highlighted its favorable elimination via nonmetabolic routes, based on its physicochemical properties, including moderate plasma protein binding and renal clearance as a major mechanism in humans.

Antimicrobial Activity

The antimicrobial properties of related compounds, particularly those containing thiazolo and pyrimidinone groups, have been extensively studied. For instance, Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives for antimicrobial efficacy against a panel of bacteria, mycobacteria, and fungi, finding significant activity against mycobacteria and Gram-positive bacteria.

Antitumor Activity

Research on the compound's derivatives has indicated potential antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma.

Cytochrome P450 Induction

Moscovitz et al. (2018) investigated PF-06282999, a similar thiouracil derivative, for its effects on cytochrome P450 3A4 induction, mediated by the pregnane X receptor (PXR). Such studies are critical for understanding drug-drug interactions and optimizing therapeutic regimens.

Synthesis of Novel Compounds

Efforts to synthesize novel compounds with therapeutic potential often explore derivatives of the chemical structure . For example, Farouk et al. (2021) detailed the synthesis of various derivatives aiming at biological applications, demonstrating the chemical's versatility as a precursor for diverse pharmacologically active compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S2/c1-30-16-6-3-14(4-7-16)12-27-22(29)21-17(9-10-32-21)26-23(27)33-13-20(28)25-18-11-15(24)5-8-19(18)31-2/h3-11H,12-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOZSGGVJLQFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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